molecular formula C22H22ClN5O2 B2944488 2-chloro-N-(1-(1-(p-tolyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide CAS No. 1251704-52-5

2-chloro-N-(1-(1-(p-tolyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide

Cat. No. B2944488
CAS RN: 1251704-52-5
M. Wt: 423.9
InChI Key: WVLGSVHYKJYFSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-chloro-N-(1-(1-(p-tolyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide” is a complex organic molecule that contains several functional groups and structural features, including a benzamide group, a piperidine ring, a triazole ring, and a tolyl group .


Molecular Structure Analysis

The molecular structure of this compound is likely quite complex due to the presence of several different functional groups and rings. The benzamide group, the piperidine ring, and the triazole ring each contribute to the overall structure of the molecule .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the various functional groups. For example, the benzamide group could undergo hydrolysis, the piperidine ring could participate in reactions typical of secondary amines, and the triazole ring could undergo reactions typical of aromatic heterocycles .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by the presence of polar functional groups, and its stability could be influenced by the presence of the aromatic rings .

Scientific Research Applications

Synthesis and Structural Analysis

Research on heterocyclic carboxamides, which include compounds structurally related to 2-chloro-N-(1-(1-(p-tolyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide, focuses on their synthesis and evaluation for potential antipsychotic activities. Norman et al. (1996) have synthesized heterocyclic analogues evaluated for binding to dopamine and serotonin receptors, showcasing their methodological approach towards developing compounds with minimized side effects (Norman et al., 1996).

Shariatinia et al. (2012) detailed the synthesis and characterization of new phosphoric triamides, providing a foundational approach to understanding the structural complexities and potential applications of similar benzamide derivatives (Shariatinia et al., 2012).

Potential Therapeutic Uses

The synthesis of heterocyclic compounds with a focus on their potential antibacterial and anticancer activities has been explored. Bondock and Gieman (2015) investigated new 2-chloro-3-hetarylquinolines, revealing insights into the design of compounds for therapeutic applications (Bondock & Gieman, 2015).

Research by Guirado et al. (2016) on the synthesis of 3-aryl-1,2,4-triazoles offers a perspective on the high-yield production of compounds that could be structurally similar to the target benzamide, focusing on their application in medicinal chemistry (Guirado et al., 2016).

Antimicrobial and Antioxidant Studies

Patel et al. (2011) synthesized new pyridine derivatives to assess their in vitro antimicrobial activity, which could parallel the exploration of benzamide derivatives for similar purposes (Patel et al., 2011).

The synthesis and antioxidant properties of triazole derivatives as researched by Bekircan et al. (2008) provide a framework for understanding how structural modifications can influence the biological activity of compounds like this compound (Bekircan et al., 2008).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were intended to be used as a drug, its mechanism of action would depend on the specific biological target it interacts with .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties and uses. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

Future research on this compound could involve further exploration of its synthesis, properties, and potential uses. This could include studies to determine its biological activity, investigations into its physical and chemical properties, and development of methods for its synthesis .

properties

IUPAC Name

2-chloro-N-[1-[1-(4-methylphenyl)triazole-4-carbonyl]piperidin-4-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22ClN5O2/c1-15-6-8-17(9-7-15)28-14-20(25-26-28)22(30)27-12-10-16(11-13-27)24-21(29)18-4-2-3-5-19(18)23/h2-9,14,16H,10-13H2,1H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVLGSVHYKJYFSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C=C(N=N2)C(=O)N3CCC(CC3)NC(=O)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.